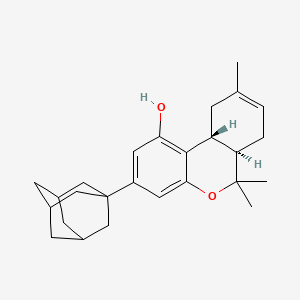
Unii-2K9WS7sur3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-411 is a synthetic cannabinoid that belongs to the AM cannabinoid series. It is an analgesic drug that acts as a cannabinoid agonist. The compound is a derivative of delta-8-tetrahydrocannabinol (Δ8-THC) substituted with an adamantyl group at the 3-position. This modification demonstrates that the binding pocket for the alkyl chain at this position can accommodate significant bulk .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM-411 involves the substitution of the adamantyl group at the 3-position of delta-8-tetrahydrocannabinol. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction. The exact synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of AM-411 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards. Specific details on industrial production methods are not publicly available .
Chemical Reactions Analysis
Types of Reactions
AM-411 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in AM-411.
Substitution: The adamantyl group at the 3-position can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of AM-411 include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from the reactions of AM-411 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .
Scientific Research Applications
AM-411 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of cannabinoid chemistry and receptor binding.
Biology: Investigated for its effects on cannabinoid receptors and related biological pathways.
Medicine: Explored for its potential analgesic, sedative, and anxiolytic effects.
Industry: Utilized in the development of new cannabinoid-based therapeutics and research tools
Mechanism of Action
AM-411 exerts its effects by acting as a full agonist at the cannabinoid receptor type 1 (CB1) and a moderately potent agonist at the cannabinoid receptor type 2 (CB2). The compound binds to these receptors, activating them and triggering downstream signaling pathways. This activation leads to various physiological effects, including analgesia, sedation, and anxiolysis .
Comparison with Similar Compounds
Similar Compounds
- AM-087
- AM-1248
- KM-233
Comparison
AM-411 is unique due to its adamantyl substitution at the 3-position, which allows it to fit into the binding pocket of cannabinoid receptors more effectively. This structural modification enhances its potency and selectivity compared to other similar compounds. For example, AM-411 has a higher affinity for CB1 receptors compared to AM-087 and AM-1248 .
Properties
Molecular Formula |
C26H34O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(6aR,10aR)-3-(1-adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C26H34O2/c1-15-4-5-21-20(6-15)24-22(27)10-19(11-23(24)28-25(21,2)3)26-12-16-7-17(13-26)9-18(8-16)14-26/h4,10-11,16-18,20-21,27H,5-9,12-14H2,1-3H3/t16?,17?,18?,20-,21-,26?/m1/s1 |
InChI Key |
RPBMPWGKZFLMFN-OKFSJJLXSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C45CC6CC(C4)CC(C6)C5)O |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C45CC6CC(C4)CC(C6)C5)O |
Synonyms |
(-)-adamantyl-delta8-tetrahydrocannabinol AM-411 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


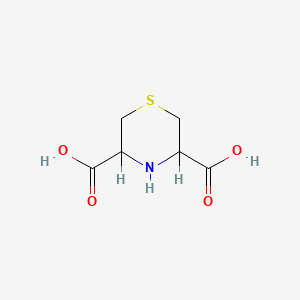

![1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one](/img/structure/B1241443.png)
![N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)
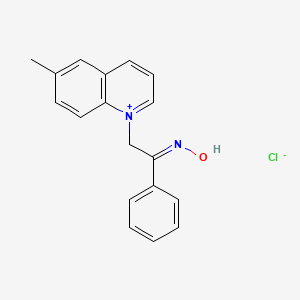
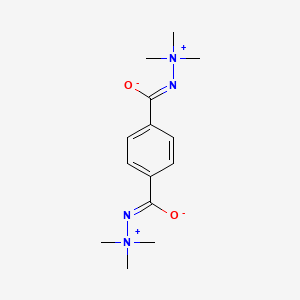

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241449.png)
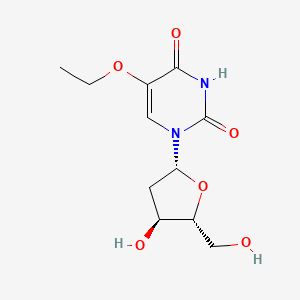

![3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]-N-[6-[3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide;diiodide](/img/structure/B1241453.png)



